Selenic acid (H2(75)SeO4), disodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

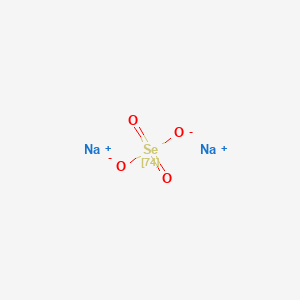

Selenic acid (H2(75)SeO4), disodium salt: is an inorganic compound that belongs to the family of selenates. It is a colorless, deliquescent crystalline substance. Selenic acid is an oxoacid of selenium, and its structure is more accurately described as O2Se(OH)2. The disodium salt form is often used in various industrial and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Oxidation of Selenium Dioxide: One common method involves the oxidation of selenium dioxide (SeO2) with hydrogen peroxide (H2O2): [ \text{SeO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{H}_2\text{SeO}_4 ]

Oxidation of Selenous Acid: Selenic acid can also be prepared by oxidizing selenous acid (H2SeO3) with halogens such as chlorine or bromine, or with potassium permanganate (KMnO4): [ \text{H}_2\text{SeO}_3 + \text{Cl}_2 \rightarrow \text{H}_2\text{SeO}_4 + 2\text{HCl} ]

Industrial Production Methods:

- The industrial production of selenic acid often involves the oxidation of selenium compounds in lower oxidation states. The resulting solution is evaporated at temperatures below 140°C in a vacuum to obtain the anhydrous acid as a crystalline solid .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Selenic acid is a stronger oxidizer than sulfuric acid. It can liberate chlorine from chloride ions, being reduced to selenous acid in the process: [ \text{H}_2\text{SeO}_4 + 2\text{H}^+ + 2\text{Cl}^- \rightarrow \text{H}_2\text{SeO}_3 + \text{H}_2\text{O} + \text{Cl}_2 ]

Decomposition: It decomposes above 200°C, liberating oxygen gas and being reduced to selenous acid: [ 2\text{H}_2\text{SeO}_4 \rightarrow 2\text{H}_2\text{SeO}_3 + \text{O}_2 ]

Common Reagents and Conditions:

Oxidizing Agents: Chlorine, bromine, potassium permanganate.

Reaction Conditions: Elevated temperatures, vacuum evaporation for crystallization.

Major Products:

Selenous Acid (H2SeO3): Formed during reduction reactions.

Oxygen Gas (O2): Released during decomposition.

Scientific Research Applications

Chemistry:

- Used as an oxidizing agent in various chemical reactions due to its strong oxidative properties.

Biology and Medicine:

- Selenic acid and its salts are used in the production of selenium supplements, which are essential for human health. Selenium plays a critical role in antioxidant actions, anti-inflammatory effects, immune function, and the production of active thyroid hormone .

Industry:

Mechanism of Action

Molecular Targets and Pathways:

- Selenic acid acts as an oxidizing agent, interacting with various substrates to facilitate oxidation-reduction reactions. It is involved in the production of selenoproteins, which have structural and enzymatic roles. These proteins act as antioxidants, protecting against oxidative stress, and catalyze the production of active thyroid hormone .

Comparison with Similar Compounds

Selenious Acid (H2SeO3): Another oxoacid of selenium, but with lower oxidation state.

Sodium Selenate (Na2SeO4): A salt of selenic acid, used in similar applications.

Sulfuric Acid (H2SO4): A structurally similar compound but with sulfur instead of selenium.

Uniqueness:

- Selenic acid is unique due to its stronger oxidative properties compared to sulfuric acid. It can oxidize chloride ions to chlorine gas, a reaction not typically seen with sulfuric acid .

Properties

CAS No. |

61641-45-0 |

|---|---|

Molecular Formula |

Na2O4Se |

Molecular Weight |

183.900 g/mol |

InChI |

InChI=1S/2Na.H2O4Se/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2/i;;5-5 |

InChI Key |

MHQOTKLEMKRJIR-UAFJOGDZSA-L |

Isomeric SMILES |

[O-][74Se](=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

[O-][Se](=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Nitrotetrazolo[1,5-a]pyridine](/img/structure/B12802144.png)